Optimized Lipophilicity: XLogP3 of 2.6 Places the Compound in the Oral Drug-Likeness Sweet Spot Versus the More Lipophilic 3,5-Diphenyl Analog
The target compound exhibits a computed XLogP3 of 2.6, which falls within the optimal range (1–3) for oral bioavailability per Lipinski's Rule of Five. In contrast, the all-carbon 3,5-diphenyl-1,2,4-oxadiazole analog has an XLogP3 of 3.6, exceeding the ideal threshold and predicting higher lipophilicity-driven promiscuity and poorer aqueous solubility [1]. The furan oxygen contributes polarity without introducing a hydrogen-bond donor, achieving a favorable balance that the diphenyl analog lacks.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 3,5-Diphenyl-1,2,4-oxadiazole: 3.6 |
| Quantified Difference | ΔXLogP3 = −1.0 (target is 1 log unit less lipophilic) |
| Conditions | XLogP3 algorithm v3.0, PubChem computed descriptors |
Why This Matters
A lower LogP within the drug-like range reduces the risk of off-target binding and metabolic clearance, making the furan analog a more developable starting point for oral drug candidates.
- [1] PubChem Compound Summary for CID 702850, 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole. Computed XLogP3-AA = 2.6. View Source
